molecular formula C40H80NO8P B12421493 DPPC-d9

DPPC-d9

Cat. No.: B12421493
M. Wt: 743.1 g/mol
InChI Key: KILNVBDSWZSGLL-WLMBCDKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DPPC-d9, also known as deuterated dipalmitoylphosphatidylcholine, is a phospholipid compound where the hydrogen atoms are replaced with deuterium. This compound is a zwitterionic phosphoglyceride and is commonly used in the preparation of liposomal monolayers. This compound is particularly valuable in scientific research due to its stability and unique isotopic labeling, which makes it useful for various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DPPC-d9 involves the deuteration of dipalmitoylphosphatidylcholine. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the phosphatidylcholine molecule. The synthetic route often involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium into the phosphatidylcholine molecule. The production methods are optimized to achieve high purity and yield of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions

DPPC-d9 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation reactions can produce oxidized phospholipids, while reduction reactions can yield reduced forms of the compound. Substitution reactions can result in modified phospholipids with different functional groups .

Scientific Research Applications

DPPC-d9 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DPPC-d9 involves its incorporation into lipid bilayers, where it mimics the behavior of natural phospholipids. The deuterium labeling allows for precise tracking and analysis of its interactions within biological systems. This compound can serve as a delivery vehicle for inducing immune responses against specific antigens, making it useful in immunological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and experimental applications. The isotopic labeling allows for precise quantification and tracking in lipidomics studies, making it a valuable tool for researchers. Additionally, the stability and biocompatibility of this compound make it suitable for a wide range of scientific and industrial applications .

Properties

Molecular Formula

C40H80NO8P

Molecular Weight

743.1 g/mol

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,6D2,8D2,10D2

InChI Key

KILNVBDSWZSGLL-WLMBCDKQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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